(Z)-6-(4-chlorophenyl)-7-(pyridin-3-ylmethylene)-6,7-dihydroindolizin-8(5H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MR-20494 involves the creation of a new family of indolizinone derivatives designed to fit an extrahydrophobic pocket within the active site of aromatase . The synthetic route typically includes the following steps:
Formation of the Indolizinone Core: The indolizinone core is synthesized through a series of cyclization reactions involving pyrrole and pyridine derivatives.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of MR-20494 follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
MR-20494 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the indolizinone core.
Substitution: Substitution reactions are used to introduce different substituents onto the core structure, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MR-20494, each with distinct biological activities .
Scientific Research Applications
MR-20494 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of indolizinone derivatives.
Biology: Investigated for its effects on enzyme activity and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating estrogen-dependent cancers.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
MR-20494 exerts its effects by strongly inhibiting human aromatase, thereby reducing estrogen biosynthesis . The compound fits into an extrahydrophobic pocket within the active site of the enzyme, blocking its activity . This inhibition is crucial for its potential use in treating estrogen-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
MR-20492: Another indolizinone derivative with similar inhibitory effects on aromatase.
Fadrozole: A well-known aromatase inhibitor used as a standard for comparison.
4-Hydroxyandrostenedione: Another aromatase inhibitor with a different mechanism of action.
Uniqueness
MR-20494 is unique due to its high potency and specificity in inhibiting human aromatase compared to other similar compounds . Its ability to fit into the extrahydrophobic pocket of the enzyme’s active site sets it apart from other inhibitors .
Properties
Molecular Formula |
C20H15ClN2O |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
(7Z)-6-(4-chlorophenyl)-7-(pyridin-3-ylmethylidene)-5,6-dihydroindolizin-8-one |
InChI |
InChI=1S/C20H15ClN2O/c21-16-7-5-15(6-8-16)18-13-23-10-2-4-19(23)20(24)17(18)11-14-3-1-9-22-12-14/h1-12,18H,13H2/b17-11- |
InChI Key |
UQXVMFWGYFYXDC-BOPFTXTBSA-N |
Isomeric SMILES |
C1C(/C(=C/C2=CN=CC=C2)/C(=O)C3=CC=CN31)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C(C(=CC2=CN=CC=C2)C(=O)C3=CC=CN31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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